4-Bromo-2-fluoro-3-formylphenylboronic acid
Overview
Description
“4-Bromo-2-fluoro-3-formylphenylboronic acid” is a chemical compound that is used in various industrial applications . It is similar to “4-Formyphenylboronic acid”, which is used as an enzyme stabilizer for proteases and particularly for lipases in liquid detergent preparations .
Synthesis Analysis
The synthesis of “4-Bromo-2-fluoro-3-formylphenylboronic acid” involves the use of palladium-mediated coupling with various aryl boronic acids . This process is similar to the synthesis of “4-Formyphenylboronic acid”, which was reported by the group of Heinrich Nöth in 1990 .
Molecular Structure Analysis
The molecular weight of “4-Bromo-2-fluoro-3-formylphenylboronic acid” is 246.83 . Its IUPAC name is “4-bromo-2-fluoro-3-formylphenylboronic acid” and its InChI code is "1S/C7H5BBrFO3/c9-6-2-1-5 (8 (12)13)7 (10)4 (6)3-11/h1-3,12-13H" .
Chemical Reactions Analysis
“4-Bromo-2-fluoro-3-formylphenylboronic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This is similar to the Suzuki–Miyaura (SM) cross-coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-fluoro-3-formylphenylboronic acid” include a molecular weight of 246.83 , a storage temperature of 2-8°C .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
4-Bromo-2-fluoro-3-formylphenylboronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for synthesizing various biaryls, an essential structure in many pharmaceuticals and organic materials.
Protodeboronation
This compound can undergo protodeboronation, a process where the boron moiety is removed from the molecule . This reaction is crucial for the synthesis of complex molecules where the boronic acid acts as a temporary group that is removed at a later stage in the synthesis.
Drug Design and Delivery
Boronic acids and their esters, including 4-Bromo-2-fluoro-3-formylphenylboronic acid , are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, a targeted cancer treatment .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is an area of study where 4-Bromo-2-fluoro-3-formylphenylboronic acid can be applied. Understanding this process is vital for the development of boron-containing drugs that are stable in aqueous environments .
Synthesis of MMP-12 Inhibitors
This boronic acid is used as a reactant for the preparation of N-(biarylsulfonyl) α-amino acids, which serve as inhibitors for matrix metalloproteinase-12 (MMP-12), an enzyme implicated in various inflammatory and oncologic processes .
Liquid Crystal Synthesis
In the field of materials science, 4-Bromo-2-fluoro-3-formylphenylboronic acid is utilized in the synthesis of novel liquid crystalline compounds. These materials have applications in displays and other electronic devices .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-bromo-2-fluoro-3-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXKWZUGARWZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229536 | |
Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-formylphenylboronic acid | |
CAS RN |
1451393-06-8 | |
Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-bromo-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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